molecular formula C7H12O2 B6601031 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE CAS No. 54639-78-0

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE

Cat. No.: B6601031
CAS No.: 54639-78-0
M. Wt: 128.17 g/mol
InChI Key: YIZXMQAADXVDOO-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethylcyclopentanone is a cyclopentanone derivative characterized by a hydroxyl group at position 2 and two methyl groups at position 4 of the five-membered ring. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol. The compound’s structure combines a ketone group (contributing to electrophilic reactivity) and a hydroxyl group (imparting acidity and hydrogen-bonding capability).

Such compounds often serve as intermediates in agrochemical or pharmaceutical production, though specific applications for this compound require further research.

Properties

IUPAC Name

2-hydroxy-4,4-dimethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)3-5(8)6(9)4-7/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXMQAADXVDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Acyloin Condensation :
    Dimethyl esters (e.g., dimethyl adipate derivatives) undergo cyclization in the presence of a sodium/potassium (Na/K) alloy in anhydrous toluene. This generates 2-hydroxy-4,4-dimethylcyclopent-2-enone, a conjugated enone with a hydroxyl group at the α-position.

    Dimethyl esterNa/K alloy, toluene2-hydroxy-4,4-dimethylcyclopent-2-enone\text{Dimethyl ester} \xrightarrow{\text{Na/K alloy, toluene}} 2\text{-hydroxy-4,4-dimethylcyclopent-2-enone}

    Key parameters:

    • Temperature: 110–130°C under reflux.

    • Solvent: Dry toluene to prevent side reactions.

    • Yield: ~70–80% (extrapolated from analogous reactions).

  • Selective Hydrogenation :
    The double bond in the enone intermediate is selectively reduced using catalytic hydrogenation. Palladium on carbon (Pd/C) under 1–3 atm H₂ in ethanol at 25–40°C saturates the alkene without reducing the ketone:

    2-hydroxy-4,4-dimethylcyclopent-2-enoneH2/Pd-C, EtOH2-hydroxy-4,4-dimethylcyclopentanone2\text{-hydroxy-4,4-dimethylcyclopent-2-enone} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} 2\text{-hydroxy-4,4-dimethylcyclopentanone}
    • Catalyst loading: 5–10 wt% Pd/C.

    • Yield: >90% (theoretical, assuming complete conversion).

Advantages and Limitations

  • Advantages : High atom economy and scalability.

  • Limitations : Handling Na/K alloy requires stringent anhydrous conditions, and the hydrogenation step demands precise control to avoid over-reduction.

Acid-Catalyzed Cyclization of Keto-Esters

A streamlined approach involves the acid-catalyzed cyclization of γ-keto esters, as exemplified in and. This method avoids alkali metals and leverages Brønsted acids for ring closure.

Protocol and Optimization

  • Substrate Preparation :
    γ-Keto esters (e.g., methyl 4-oxopentanoate derivatives) are synthesized via Claisen condensation or alkylation of acetoacetate esters.

  • Cyclization :
    Treatment with p-toluenesulfonic acid (TsOH) in toluene at 80–100°C induces intramolecular aldol condensation, forming the cyclopentanone ring:

    γ-Keto esterTsOH, toluene2-hydroxy-4,4-dimethylcyclopentanone\text{γ-Keto ester} \xrightarrow{\text{TsOH, toluene}} 2\text{-hydroxy-4,4-dimethylcyclopentanone}
    • Acid concentration: 5–10 mol% TsOH.

    • Reaction time: 2–4 hours.

    • Yield: 85–91% (observed in analogous syntheses).

Key Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

  • Temperature Control : Excessive heat promotes dehydration, leading to cyclopentenone byproducts.

Hydrolysis of Cyanocyclopentene Derivatives

A multi-step route from nitrile precursors, adapted from, provides an alternative pathway:

Stepwise Synthesis

  • Alkylation of Isobutyronitrile :
    Isobutyronitrile reacts with 1-bromo-3-chloropropane in hexane using lithium bis(trimethylsilyl)amide (LHMDS) as a base, yielding 5-chloro-2,2-dimethylpentanenitrile.

  • Cyanide Addition and Cyclization :
    Treatment with sodium cyanide and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) forms 2,2-dimethyladiponitrile, which cyclizes to 3,3-dimethyl-2-amino-1-cyanocyclopentene under basic conditions.

  • Hydrolysis and Oxidation :
    Acidic hydrolysis (H₂SO₄, H₂O) converts the nitrile to a ketone, followed by oxidation (e.g., Jones reagent) to introduce the hydroxyl group:

    3,3-dimethyl-2-amino-1-cyanocyclopenteneH2SO45-cyano-2,2-dimethylcyclopentanoneCrO32-hydroxy-4,4-dimethylcyclopentanone3,3\text{-dimethyl-2-amino-1-cyanocyclopentene} \xrightarrow{\text{H}_2\text{SO}_4} 5\text{-cyano-2,2-dimethylcyclopentanone} \xrightarrow{\text{CrO}_3} 2\text{-hydroxy-4,4-dimethylcyclopentanone}
    • Yield: ~60–70% overall (estimated from similar sequences).

Challenges

  • Functional Group Compatibility : The nitrile group must survive initial steps without premature hydrolysis.

  • Oxidation Selectivity : Over-oxidation to carboxylic acids must be suppressed.

Comparative Analysis of Methods

Method Key Reagents Yield Complexity Scalability
Acyloin CondensationNa/K alloy, Pd/C70–90%HighModerate
Acid-Catalyzed CyclizationTsOH, γ-keto esters85–91%ModerateHigh
Nitrile HydrolysisLHMDS, H₂SO₄, CrO₃60–70%Very HighLow

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4,4-trimethylcyclopentanone, while reduction can produce 2-hydroxy-4,4-dimethylcyclopentanol .

Mechanism of Action

The mechanism of action of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Structural Differences :

  • Substituents: A 4-chlorophenylmethyl group at position 5 and two methyl groups at position 2.
  • Functional Groups: Ketone, aromatic chloro-substituent.
    Properties and Applications :
  • The chlorophenyl group enhances lipophilicity and may improve binding to hydrophobic targets.
  • Used as a key intermediate in synthesizing metconazole , a fungicide for agricultural use .

2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone (CAS: Not provided)

Structural Differences :

  • Substituents: A propyl chain linked to a 4-methylcyclohexene ring at position 2.
  • Functional Groups: Ketone, cyclohexene double bond.
    Properties and Applications :
  • The bulky cyclohexenylpropyl group increases molecular weight and steric hindrance, likely reducing solubility in polar solvents.
  • Potential reactivity via the cyclohexene double bond (e.g., Diels-Alder reactions), unlike the hydroxyl-bearing target compound .

Phenyl 2-Hydroxy-4,5-dimethoxybenzoate (CAS: Not provided)

Structural Differences :

  • Core Structure: Benzene ring with ester, hydroxyl, and methoxy groups.
  • Functional Groups: Ester, phenolic hydroxyl, methoxy. Properties and Applications:
  • The aromatic ester system increases stability under acidic conditions compared to cyclopentanone derivatives.
  • Used as an intermediate in pharmaceutical synthesis (e.g., acotiamide ) .
  • Methoxy groups enhance electron-donating effects, altering acidity of the hydroxyl group relative to the target compound.

2-Hydroxy-4,6-dimethoxy-3-methylacetophenone (CAS: 23121-32-6)

Structural Differences :

  • Core Structure: Acetophenone (benzene ring with ketone).
  • Substituents: Hydroxyl, methoxy, and methyl groups at positions 2, 4, 6, and 3.
    Properties and Applications :
  • Conjugation between the ketone and aromatic ring enhances UV absorption, relevant in analytical chemistry.
  • Methyl and methoxy groups create steric and electronic effects distinct from the cyclopentanone backbone .

Comparative Analysis Tables

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Notable Substituents
2-Hydroxy-4,4-dimethylcyclopentanone Cyclopentanone Ketone, hydroxyl 4,4-dimethyl
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Cyclopentanone Ketone, chloroaryl 2,2-dimethyl, 5-(4-chlorophenyl)methyl
2-(2-(4-Methylcyclohexenyl)propyl)cyclopentanone Cyclopentanone Ketone, alkene Cyclohexenylpropyl
Phenyl 2-hydroxy-4,5-dimethoxybenzoate Benzene Ester, hydroxyl, methoxy 4,5-dimethoxy
2-Hydroxy-4,6-dimethoxy-3-methylacetophenone Acetophenone Ketone, hydroxyl, methoxy, methyl 3-methyl, 4,6-dimethoxy

Biological Activity

2-Hydroxy-4,4-dimethylcyclopentanone, a cyclic ketone with the molecular formula C7H12O2C_7H_{12}O_2, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

The structure of this compound includes a hydroxyl group and two methyl groups on the cyclopentane ring. These functional groups contribute significantly to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
AppearanceColorless liquid
Boiling Point170-172 °C
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl and carbonyl groups facilitate hydrogen bonding and nucleophilic/electrophilic reactions, influencing its pharmacological properties. Research indicates that the compound may act on specific molecular targets involved in metabolic pathways.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes linked to disease processes:

  • Aldose Reductase : Inhibitory effects on aldose reductase have been observed, suggesting potential applications in managing diabetic complications.
  • Collagenase : The compound also demonstrates inhibition of collagenase, which may be relevant in conditions involving tissue remodeling and fibrosis .

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The compound was tested using the MTT assay on human acute leukemia cells (HL-60 and MOLT-3). Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anti-leukemic agent .

Study on Metabolic Pathways

Another study focused on the interaction of this compound with metabolic pathways associated with diabetes. The results showed that it could modulate pathways related to glucose metabolism and lipid profiles, suggesting therapeutic potential in managing diabetes-related disorders.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

CompoundStructure FeaturesBiological Activity
2-HydroxycyclopentanoneLacks dimethyl groupsModerate antioxidant activity
4,4-DimethylcyclopentanoneLacks hydroxyl groupLimited biological activity
2-Hydroxy-4-methylcyclopentanoneOne methyl groupReduced enzyme inhibition

Q & A

Q. What protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to manage volatile intermediates.
  • Thermal Monitoring : Implement inline IR thermography to detect exothermic events during cyclization.
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE
Reactant of Route 2
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE

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